molecular formula C5H3FN2O3 B8637219 4-Fluoro-3-hydroxy-2-nitropyridine

4-Fluoro-3-hydroxy-2-nitropyridine

Cat. No. B8637219
M. Wt: 158.09 g/mol
InChI Key: USXIQOLANQHAQD-UHFFFAOYSA-N
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Patent
US08778964B2

Procedure details

Under argon, 90 mg (0.57 mmol) of 4-fluoro-2-nitropyridin-3-ol Example 108A were dissolved in 30 ml of ethanol, and a spatula tip of palladium on activated carbon (10%) was added. The mixture was hydrogenated at RT under reduced pressure for 1.5 h. The reaction mixture was filtered off through silica gel and the filter cake was washed with plenty of ethanol. The solution was concentrated and dried. This gave 56 mg (77% of theory) of the title compound.
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([N+:8]([O-])=O)[C:3]=1[OH:11]>C(O)C.[Pd]>[NH2:8][C:4]1[C:3]([OH:11])=[C:2]([F:1])[CH:7]=[CH:6][N:5]=1

Inputs

Step One
Name
Quantity
90 mg
Type
reactant
Smiles
FC1=C(C(=NC=C1)[N+](=O)[O-])O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered off through silica gel
WASH
Type
WASH
Details
the filter cake was washed with plenty of ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
NC1=NC=CC(=C1O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.